molecular formula C16H26ClNO2 B12694186 2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride CAS No. 132007-76-2

2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride

Cat. No.: B12694186
CAS No.: 132007-76-2
M. Wt: 299.83 g/mol
InChI Key: PNVSUVOKEGSQMN-UHFFFAOYSA-N
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Description

2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a naphthalene ring system and a dimethylaminoethoxy group. The hydrochloride form of this compound is often used to enhance its solubility and stability in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride typically involves multiple steps. One common synthetic route starts with the reduction of a naphthalene derivative to form the tetrahydronaphthalene core. This is followed by the introduction of the methanol group and the dimethylaminoethoxy side chain through a series of substitution and addition reactions. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors for the reduction and substitution steps, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The naphthalene ring can be further reduced to form more saturated derivatives.

    Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphthaldehyde or naphthoic acid, while reduction of the naphthalene ring can produce decahydronaphthalene derivatives.

Scientific Research Applications

2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of cell signaling and receptor binding due to its structural similarity to certain neurotransmitters.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Rosifoliol: Another naphthalenemethanol derivative with similar structural features.

    α-Methyl-2-naphthalenemethanol: A compound with a similar naphthalene core but different substituents.

Uniqueness

2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride is unique due to the presence of the dimethylaminoethoxy group, which imparts specific chemical and biological properties. This makes it particularly useful in applications requiring interaction with neurotransmitter receptors and other biological targets.

Properties

CAS No.

132007-76-2

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)9-10-19-12-16(18)15-8-7-13-5-3-4-6-14(13)11-15;/h7-8,11,16,18H,3-6,9-10,12H2,1-2H3;1H

InChI Key

PNVSUVOKEGSQMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC2=C(CCCC2)C=C1)O.Cl

Origin of Product

United States

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